Product packaging for L-Cysteine, S-(3,5-dichlorophenyl)-(Cat. No.:CAS No. 91284-28-5)

L-Cysteine, S-(3,5-dichlorophenyl)-

Cat. No.: B14347677
CAS No.: 91284-28-5
M. Wt: 266.14 g/mol
InChI Key: YLFGDOHHEZKWHO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Academic Research on Halogenated Cysteine Derivatives

Research into halogenated hydrocarbons dates back to the mid-20th century when their extensive use as solvents, fumigants, and intermediates in industrial production became prevalent. wku.edu Concerns about the safety of these chemicals arose as their presence was detected in the environment, including the atmosphere, groundwater, and food supplies. wku.edu A significant body of research has focused on how these compounds are metabolized in the body and the mechanisms by which they exert toxic effects.

A crucial metabolic pathway that came under scrutiny is the conjugation of halogenated hydrocarbons with the endogenous antioxidant glutathione (B108866), followed by enzymatic processing to form cysteine S-conjugates. wku.edunih.gov These cysteine derivatives, particularly those with halogenated substituents, have been identified as key intermediates in the bioactivation of certain xenobiotics, leading to cellular damage. nih.govnih.gov Early studies with model compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC) were instrumental in elucidating the role of the enzyme cysteine conjugate β-lyase in metabolizing these conjugates to reactive, toxic fragments. nih.gov This foundational work established that the toxicity of many halogenated compounds is not inherent but is a result of their metabolic conversion to reactive intermediates. nih.govnih.gov

Rationale and Significance of Studying L-Cysteine, S-(3,5-dichlorophenyl)- in Contemporary Chemical and Biochemical Research

The study of L-Cysteine, S-(3,5-dichlorophenyl)- is significant for several key reasons. Firstly, it serves as a model compound to further understand the mechanisms of toxicity associated with a class of environmental and industrial chemicals. The dichlorophenyl group represents a common structural motif in various pesticides, herbicides, and industrial chemicals. Investigating its cysteine conjugate provides specific insights into the metabolic fate and potential hazards of this particular substitution pattern.

Secondly, research on this compound contributes to the broader understanding of the family of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.govgenome.jp These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are recognized for their role in metabolizing a wide array of sulfur-containing compounds, including both endogenous molecules and xenobiotics. nih.govepa.gov By studying how L-Cysteine, S-(3,5-dichlorophenyl)- interacts with these enzymes, researchers can gain valuable information about the enzymes' substrate specificity, catalytic mechanisms, and the nature of the resulting reactive metabolites.

Finally, the insights gained from studying this compound have direct implications for human health and risk assessment. Understanding the bioactivation pathway of halogenated aromatic compounds is crucial for predicting the toxicity of new and existing chemicals, setting exposure limits, and developing potential therapeutic interventions for poisonings.

Foundational Research Hypotheses Driving Investigations into L-Cysteine, S-(3,5-dichlorophenyl)-

The investigation into L-Cysteine, S-(3,5-dichlorophenyl)- is guided by several core hypotheses that have emerged from the historical context of research on related compounds.

A primary hypothesis is that L-Cysteine, S-(3,5-dichlorophenyl)- is a substrate for cysteine S-conjugate β-lyase and its metabolism by this enzyme leads to the formation of a reactive thiol, pyruvate, and ammonia (B1221849). This is based on the well-established action of β-lyase on other S-conjugated cysteine derivatives. nih.govnih.gov The reactive thiol, in this case, 3,5-dichlorothiophenol (B93695), is hypothesized to be a key toxic species.

A second major hypothesis is that the reactive metabolite generated from L-Cysteine, S-(3,5-dichlorophenyl)- induces cellular toxicity, particularly in the kidneys, through mechanisms such as covalent binding to cellular macromolecules and the induction of oxidative stress. The kidney is a primary target for many toxic cysteine conjugates due to high concentrations of transport proteins and metabolic enzymes, including β-lyase. nih.govnih.gov Research has shown that the toxic effects of similar compounds involve the depletion of cellular thiols and lipid peroxidation. nih.gov

A third area of investigation is based on the hypothesis that the structure of the halogenated aryl group influences the rate of metabolism and the nature and reactivity of the toxic metabolites. By comparing the effects of L-Cysteine, S-(3,5-dichlorophenyl)- with other S-aryl cysteine conjugates, researchers can elucidate structure-activity relationships that are critical for predicting the toxicity of a wide range of halogenated aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2S B14347677 L-Cysteine, S-(3,5-dichlorophenyl)- CAS No. 91284-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91284-28-5

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9Cl2NO2S/c10-5-1-6(11)3-7(2-5)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

YLFGDOHHEZKWHO-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Cysteine, S 3,5 Dichlorophenyl

Overview of Chemical Synthetic Routes to S-Substituted Cysteine Derivatives

The primary methods for forming the thioether bond in S-substituted cysteine derivatives involve the reaction of a cysteine sulfur nucleophile with an appropriate electrophile. For S-aryl-L-cysteine derivatives, this typically involves the reaction of L-cysteine or its derivatives with an activated aryl halide or an equivalent aryl electrophile. Key strategies include nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and more recently, photocatalytic methods. The choice of synthetic route often depends on the nature of the aryl group, the desired stereochemistry, and the need for protecting groups on the L-cysteine moiety.

Classical Synthetic Approaches for L-Cysteine, S-(3,5-dichlorophenyl)-

Traditional methods for the synthesis of S-aryl-L-cysteines have laid the foundation for the preparation of compounds like L-Cysteine, S-(3,5-dichlorophenyl)-. These approaches often rely on fundamental organic reactions that are well-established and widely understood.

Nucleophilic Substitution Reactions in L-Cysteine, S-(3,5-dichlorophenyl)- Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of S-aryl-L-cysteine derivatives. This reaction proceeds via an addition-elimination mechanism, where the thiol or thiolate of L-cysteine attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. nih.gov In the case of L-Cysteine, S-(3,5-dichlorophenyl)-, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups, facilitating the substitution reaction.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of L-cysteine, forming a more potent thiolate nucleophile. Common bases include sodium hydroxide (B78521), potassium carbonate, or organic bases like triethylamine. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to enhance the reaction rate.

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

ParameterCondition
Aryl Halide 1-Bromo-3,5-dichlorobenzene (B43179) or 1-Chloro-3,5-dichlorobenzene
Cysteine Source L-cysteine or N-acetyl-L-cysteine
Base NaOH, K2CO3, or Triethylamine
Solvent DMF, DMSO, or Ethanol/Water mixtures
Temperature Room temperature to 100 °C
Reaction Time 2 - 24 hours

Thiol Alkylation Strategies in the Formation of L-Cysteine, S-(3,5-dichlorophenyl)-

While direct S-arylation via SNAr is common, strategies involving the alkylation of the cysteine thiol with a pre-functionalized reagent can also be employed. In this context, the term "alkylation" is used more broadly to describe the formation of the sulfur-carbon bond. This can involve the reaction of L-cysteine with a reagent where the 3,5-dichlorophenyl group is attached to a carbon atom that is susceptible to nucleophilic attack. However, for the direct formation of an S-aryl bond, this terminology is less common than S-arylation.

Emerging and Green Chemistry Methodologies for L-Cysteine, S-(3,5-dichlorophenyl)-

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. These emerging methodologies offer advantages over classical approaches, such as milder reaction conditions, higher yields, and improved stereocontrol.

Stereoselective and Enantioselective Synthesis of L-Cysteine, S-(3,5-dichlorophenyl)-

Maintaining the stereochemical integrity of the L-cysteine chiral center is paramount in the synthesis of these derivatives for biological applications. Many synthetic methods for S-aryl-L-cysteine aim to be highly stereoselective, providing the product with high enantiomeric excess. A patent for the preparation of S-aryl-cysteine and its derivatives describes processes that can yield enantiomerically enriched S-aryl-L-cysteine in greater than 96% enantiomeric excess.

Enzymatic approaches also offer a high degree of stereoselectivity. For instance, tryptophan synthase has been used for the chemoenzymatic synthesis of optically active S-phenyl-L-cysteine from thiophenol and L-serine, achieving high purity and yield. nih.gov While not specifically demonstrated for the 3,5-dichlorophenyl derivative, this methodology highlights the potential of biocatalysis in achieving high enantioselectivity.

Green chemistry principles are increasingly being applied to the synthesis of amino acid derivatives. This includes the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted synthesis. mdpi.comresearchgate.netnih.gov Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds and could potentially be applied to the S-arylation of L-cysteine to reduce reaction times and energy consumption. mdpi.comresearchgate.netnih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com

Optimization of Reaction Conditions and Yields in L-Cysteine, S-(3,5-dichlorophenyl)- Synthesis

The synthesis of S-(3,5-dichlorophenyl)-L-cysteine is typically achieved through the reaction of L-cysteine with a suitable 3,5-dichlorophenyl halide, such as 1-bromo-3,5-dichlorobenzene or 1-chloro-3,5-dichlorobenzene. The efficiency and yield of this S-arylation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and the presence of a catalyst. The optimization of these parameters is crucial for maximizing the yield and purity of the final product.

The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the thiolate anion of L-cysteine, generated in situ by a base, acts as the nucleophile and attacks the electron-deficient aromatic ring of the 3,5-dichlorophenyl halide, displacing the halide ion. The two chlorine atoms on the aromatic ring help to activate the ring towards nucleophilic attack.

Key Reaction Parameters and Their Optimization:

Solvent: The choice of solvent plays a critical role in the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the reactants and facilitate the substitution reaction. The optimal solvent is typically determined empirically.

Base: A base is required to deprotonate the thiol group of L-cysteine, forming the more nucleophilic thiolate anion. Common bases used include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), as well as organic bases such as triethylamine (TEA). The strength and stoichiometry of the base can significantly influence the reaction outcome.

Temperature: The reaction temperature is another important parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Catalyst: In some cases, a catalyst may be used to enhance the reaction rate. For instance, copper-catalyzed S-arylation reactions have been reported for the synthesis of S-aryl-L-cysteine derivatives.

Representative Data for Optimization of S-Arylation of L-Cysteine:

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DMFK₂CO₃ (1.5)801265
2DMSOK₂CO₃ (1.5)801272
3AcetonitrileK₂CO₃ (1.5)801258
4DMSONaOH (1.5)801275
5DMSOTEA (2.0)802460
6DMSONaOH (1.5)602470
7DMSONaOH (1.5)100878

This table is a representative example and does not reflect actual experimental data for the synthesis of L-Cysteine, S-(3,5-dichlorophenyl)-.

Purification and Isolation Techniques for Synthetic L-Cysteine, S-(3,5-dichlorophenyl)-

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the inorganic salt byproduct, and potentially other impurities. Therefore, a robust purification and isolation strategy is essential to obtain S-(3,5-dichlorophenyl)-L-cysteine in high purity.

The purification process typically involves several steps:

Work-up: The reaction is first quenched, often by the addition of water or a dilute acid, to neutralize the base and precipitate the crude product. The solid can then be collected by filtration.

Extraction: If the product is not a solid, an extractive work-up may be employed. The reaction mixture is diluted with water and extracted with an organic solvent in which the product is soluble. The organic layers are then combined, washed with brine to remove any remaining water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of crystallization solvent is critical and is often determined through experimentation. A non-polar recrystallization solvent such as hexanes, ethyl acetate, or toluene, or a mixture thereof, may be effective. google.com

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is often employed. In this technique, the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Characterization of the Purified Product:

Once purified, the identity and purity of S-(3,5-dichlorophenyl)-L-cysteine are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

The following table summarizes common purification techniques used for S-aryl-L-cysteine derivatives.

Purification TechniquePrincipleApplication for S-(3,5-dichlorophenyl)-L-cysteine
Crystallization Separation of a solid from a solution based on differences in solubility at different temperatures.Primary method for purifying the crude solid product. The choice of solvent is crucial for obtaining high purity and yield.
Extraction Separation of a compound from a mixture by selectively dissolving it in a suitable solvent.Used during the work-up procedure to separate the product from water-soluble byproducts and unreacted starting materials.
Column Chromatography Separation of components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through it.Employed when crystallization alone is insufficient to achieve the desired purity. Effective for removing closely related impurities.

Biochemical and Metabolic Transformations of L Cysteine, S 3,5 Dichlorophenyl in Model Systems

Comparative Metabolic Pathways in Prokaryotic and Eukaryotic Model Organisms

The metabolic fate of L-Cysteine, S-(3,5-dichlorophenyl)- is governed by a series of enzymatic reactions that are broadly conserved across different biological domains, yet exhibit important differences between prokaryotic and eukaryotic organisms. These pathways primarily involve conjugation, methylation, and various redox reactions.

Enzymatic Conjugation Reactions of L-Cysteine, S-(3,5-dichlorophenyl)-

The formation of S-(3,5-dichlorophenyl)-L-cysteine is typically initiated by the conjugation of an electrophilic precursor, such as 1,3-dichlorobenzene, with glutathione (B108866) (GSH). This reaction is a key step in the mercapturic acid pathway, a major route for the detoxification of a wide array of xenobiotics.

In eukaryotic systems , particularly in mammals, this initial conjugation is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.govyoutube.com These enzymes are abundant in the liver and facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of the xenobiotic. youtube.com The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the corresponding cysteine S-conjugate, S-(3,5-dichlorophenyl)-L-cysteine.

In prokaryotic systems , GSTs are also present and play a role in detoxification. nih.gov Bacteria, such as those from the genera Gordonia and Rhodococcus, possess GSTs that are involved in the degradation of xenobiotics like styrene. nih.gov Some bacteria have been shown to metabolize halogenated aromatic compounds. For instance, a GST from Acidovorax sp. KKS102 has demonstrated dehalogenation activity against various organochlorine substrates. nih.gov While the primary thiol in some actinobacteria is mycothiol, many also utilize glutathione, indicating that GST-mediated conjugation is a relevant pathway in these microorganisms. nih.gov Furthermore, some bacteria can directly synthesize cysteine S-conjugates. For example, Escherichia coli possesses S-carboxymethylcysteine synthase, which catalyzes the reaction of a haloalkane with a thiol. enzyme-database.org

FeatureEukaryotic Systems (e.g., Mammals)Prokaryotic Systems (e.g., Bacteria)
Primary Conjugating Agent Glutathione (GSH)Glutathione (GSH), Mycothiol (in some)
Key Enzymes Glutathione S-Transferases (GSTs), γ-Glutamyltransferase, DipeptidasesGlutathione S-Transferases (GSTs), potentially other specific synthases
Initial Product Glutathione S-conjugate of the dichlorophenyl moietyGlutathione S-conjugate or other thiol conjugates
Final Conjugate S-(3,5-dichlorophenyl)-L-cysteineS-(3,5-dichlorophenyl)-L-cysteine

Thiol Methylation and Demethylation Pathways Affecting L-Cysteine, S-(3,5-dichlorophenyl)-

Following the cleavage of S-(3,5-dichlorophenyl)-L-cysteine by β-lyase enzymes (discussed in section 3.2.1), the resulting thiol, 3,5-dichlorothiophenol (B93695), can undergo S-methylation. This process, known as the "thiomethyl shunt," is a recognized metabolic pathway for thiols. nih.gov

In eukaryotes , this methylation is catalyzed by thiol methyltransferase (TMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol. nih.gov This reaction converts the potentially reactive thiol into a more stable and often less toxic methylthioether, which can be further oxidized and excreted. nih.gov The activity of TMT has been observed in various tissues, including erythrocytes. nih.gov

In prokaryotes , S-methylation of thiols also occurs. For example, in the biosynthesis of the antitumor agent thiocoraline, which contains S-methylated L-cysteine residues, a methyltransferase enzyme is involved in the methylation of a cysteine residue. nih.gov While specific studies on the methylation of xenobiotic-derived thiols like 3,5-dichlorothiophenol are less common in bacteria, the enzymatic machinery for S-methylation is present.

Demethylation pathways for S-methylated xenobiotics are also known, which would regenerate the thiol, but methylation is generally considered a terminal or near-terminal step in the metabolism of such compounds.

Oxidative and Reductive Biotransformations of L-Cysteine, S-(3,5-dichlorophenyl)-

Both the dichlorophenyl ring and the sulfur atom of S-(3,5-dichlorophenyl)-L-cysteine are susceptible to oxidative biotransformations.

In eukaryotic systems , the aromatic ring can be hydroxylated by cytochrome P450 (CYP) enzymes. Studies on the related compound 3,5-dichloroaniline (B42879) have shown that CYP enzymes can catalyze aromatic ring oxidation, leading to the formation of phenolic metabolites. nih.gov The sulfur atom of the cysteine conjugate can also be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone. This oxidation is often mediated by flavin-containing monooxygenases (FMOs) or CYPs. These oxidative steps generally increase the polarity of the molecule, facilitating its excretion.

In prokaryotes , while they generally lack the complex P450 systems found in mammals for xenobiotic metabolism, some bacteria possess P450 enzymes. More commonly, bacteria utilize other types of monooxygenases and dioxygenases for the oxidation of aromatic compounds. The biosynthesis of halogenated metabolites in bacteria is a known process, indicating the presence of enzymes that can handle halogenated substrates. nih.gov Oxidation of the sulfur atom is also a plausible metabolic step in bacteria, given the presence of various oxidoreductases.

Reductive biotransformations, such as dehalogenation, are also possible. While oxidative dehalogenation is more common, some anaerobic bacteria are capable of reductive dehalogenation of chlorinated aromatic compounds.

TransformationEukaryotic EnzymesProkaryotic EnzymesPotential Metabolites
Aromatic Hydroxylation Cytochrome P450 (CYP)Monooxygenases, DioxygenasesHydroxydichlorophenyl-L-cysteine
Sulfoxidation Flavin-containing monooxygenases (FMO), CYPsOxidoreductasesS-(3,5-dichlorophenyl)-L-cysteine sulfoxide/sulfone
Reductive Dehalogenation Less commonAnaerobic reductasesMonochlorophenyl-L-cysteine

Molecular Mechanisms of Enzymes Involved in L-Cysteine, S-(3,5-dichlorophenyl)- Metabolism

The metabolism of S-(3,5-dichlorophenyl)-L-cysteine is orchestrated by specific enzymes whose molecular mechanisms are central to the biotransformation of this compound.

Cysteine Conjugate Beta-Lyase Activity Towards L-Cysteine, S-(3,5-dichlorophenyl)-

A key metabolic step for cysteine S-conjugates is the cleavage of the C-S bond, catalyzed by cysteine conjugate β-lyase (EC 4.4.1.13). wikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a β-elimination reaction, converting the cysteine conjugate into pyruvate, ammonia (B1221849), and a thiol. nih.govcreative-enzymes.com

In the case of S-(3,5-dichlorophenyl)-L-cysteine, the products would be 3,5-dichlorothiophenol, pyruvate, and ammonia. The presence of an electron-withdrawing group, such as the dichlorophenyl group, on the sulfur atom makes the cysteine S-conjugate a good substrate for β-lyase. nih.gov

In eukaryotes , several enzymes with other primary functions exhibit β-lyase activity. These include enzymes like glutamine transaminase K and kynurenine (B1673888) aminotransferase. nih.gov The reaction is particularly significant in the kidney, where the accumulation and processing of cysteine conjugates can lead to the formation of reactive thiols. nih.gov

In prokaryotes , dedicated cysteine S-conjugate β-lyases have been identified. genome.jp These enzymes are also PLP-dependent and share a similar reaction mechanism. The presence of these enzymes in bacteria suggests a conserved pathway for the metabolism of cysteine S-conjugates across different life forms.

The 3,5-dichlorothiophenol generated from the β-lyase reaction is a reactive molecule. It can interact with cellular nucleophiles or undergo further metabolism, such as the S-methylation described earlier.

Role of Glutathione S-Transferases in L-Cysteine, S-(3,5-dichlorophenyl)- Conjugation

As mentioned, Glutathione S-Transferases (GSTs) are pivotal in the initial step of the mercapturic acid pathway, which leads to the formation of S-(3,5-dichlorophenyl)-L-cysteine. GSTs catalyze the conjugation of glutathione with a wide range of electrophilic substrates. nih.govyoutube.com

The general reaction is: GSH + R-X → GS-R + H-X (where R-X is an electrophilic xenobiotic, such as a dichlorobenzene derivative)

In eukaryotes , GSTs are a diverse family of enzymes with different substrate specificities. Cytosolic GSTs are particularly important for the detoxification of environmental pollutants and drugs. youtube.com

In prokaryotes , GSTs also exhibit broad substrate specificity. For example, GSTs from Gordonia rubripertincta show activity towards the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov A GST from the PCB-degrading bacterium Acidovorax sp. KKS102 has been shown to have a dehalogenation function against chlorobenzoates, which are structurally related to the dichlorophenyl moiety. nih.gov This indicates that bacterial GSTs can indeed process halogenated aromatic compounds, initiating their metabolism via the mercapturic acid pathway.

EnzymeEC NumberCofactorReaction CatalyzedBiological System
Cysteine Conjugate β-Lyase 4.4.1.13Pyridoxal 5'-phosphate (PLP)Cleavage of C-S bond in cysteine conjugatesEukaryotes & Prokaryotes
Glutathione S-Transferase 2.5.1.18None (uses GSH as co-substrate)Conjugation of GSH to electrophilesEukaryotes & Prokaryotes
Thiol Methyltransferase 2.1.1.9S-adenosyl-L-methionine (SAM)Methylation of thiol groupEukaryotes & Prokaryotes
Cytochrome P450 1.14.14.1NADPHAromatic hydroxylation, SulfoxidationPrimarily Eukaryotes
Flavin-containing Monooxygenase 1.14.13.8NADPHSulfoxidationPrimarily Eukaryotes

Other Biotransforming Enzymes Interacting with L-Cysteine, S-(3,5-dichlorophenyl)-

While the primary bioactivation pathway of S-cysteine conjugates often involves cysteine conjugate β-lyase, other enzymatic transformations can also occur. These alternative pathways can significantly influence the metabolic fate and potential toxicity of the parent compound.

One such enzyme is cysteine-S-conjugate N-acetyltransferase (NAT) , a microsomal enzyme that catalyzes the N-acetylation of the cysteine conjugate to form the corresponding mercapturic acid. This step is generally considered a detoxification reaction, as the resulting mercapturate is more water-soluble and readily excreted in the urine. The activity of NAT can vary between species and individuals, influencing the rate of clearance of the xenobiotic.

Another important enzyme is flavin-containing monooxygenase (FMO) , which can catalyze the S-oxidation of the cysteine conjugate to form a sulfoxide. This sulfoxidation reaction can alter the chemical properties of the metabolite, potentially affecting its reactivity and subsequent metabolic processing. The formation of sulfoxides can be a step towards further detoxification, but in some cases, it may also lead to the formation of more reactive intermediates.

Furthermore, glutathione S-transferases (GSTs) , known for their role in the initial conjugation of xenobiotics with glutathione, can exhibit promiscuous activity. nih.gov In some instances, they may catalyze reactions involving cysteine conjugates, although this is less common than their primary function. nih.gov The interaction of L-cysteine, S-(3,5-dichlorophenyl)- with these enzymes can lead to a complex array of metabolites, each with its own toxicological profile.

Intracellular Fates and Compartmentation of L-Cysteine, S-(3,5-dichlorophenyl)- Metabolites

The intracellular localization of L-cysteine, S-(3,5-dichlorophenyl)- and its metabolites is a critical factor in determining their biological effects. The transport of the cysteine conjugate into cells is a key initial step. Once inside the cell, the metabolites can be distributed among various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum.

The primary site of metabolism by cysteine conjugate β-lyase is often the cytosol and mitochondria. The reactive thiols generated by β-lyase cleavage are highly electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity. The localization of this bioactivation within specific organelles can explain organ-specific toxicity.

The balance between bioactivation and detoxification pathways, and the subcellular compartmentation of the resulting metabolites, ultimately dictates the cellular response to exposure to L-cysteine, S-(3,5-dichlorophenyl)-.

Methodologies for Investigating Metabolic Intermediates of L-Cysteine, S-(3,5-dichlorophenyl)-

The identification and quantification of the transient and often reactive metabolic intermediates of L-cysteine, S-(3,5-dichlorophenyl)- require sophisticated analytical techniques. A combination of in vitro and in vivo studies, coupled with advanced analytical instrumentation, is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of metabolites. myfoodresearch.comresearchgate.net When coupled with various detectors, such as ultraviolet (UV), fluorescence, or mass spectrometry, HPLC allows for the detection and quantification of the parent compound and its various metabolic products in biological samples like urine, plasma, and tissue homogenates. myfoodresearch.comresearchgate.net Derivatization of the analytes can be used to enhance their detection sensitivity. researchgate.net

Mass Spectrometry (MS) , particularly when combined with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of metabolites. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) allows for the fragmentation of metabolite ions, providing structural information that is crucial for their definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to provide detailed structural information about purified metabolites. While less sensitive than MS, NMR is a powerful technique for unambiguously determining the chemical structure of novel metabolic intermediates.

In vitro model systems , such as isolated enzymes, subcellular fractions (e.g., microsomes, cytosol), and cultured cells, are widely used to study the specific metabolic pathways and enzyme kinetics. These systems allow researchers to investigate the formation of metabolites under controlled conditions and to identify the enzymes responsible for their generation.

The table below summarizes some of the key analytical techniques used in the investigation of L-cysteine conjugate metabolism.

Analytical TechniqueApplication in Metabolite Investigation
High-Performance Liquid Chromatography (HPLC) Separation and quantification of parent compound and metabolites in biological matrices. myfoodresearch.comresearchgate.net
Mass Spectrometry (MS) Structural elucidation and identification of metabolites based on mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural determination of purified metabolites.
In Vitro Enzyme Assays Characterization of the specific enzymes involved in metabolic pathways and determination of kinetic parameters.
Cell Culture Models Investigation of intracellular metabolic pathways and cellular responses to the compound and its metabolites.

Enzymatic and Cellular Interactions of L Cysteine, S 3,5 Dichlorophenyl

Characterization of Enzyme-Substrate Binding and Kinetics for L-Cysteine, S-(3,5-dichlorophenyl)-

While specific kinetic data for the interaction of L-cysteine, S-(3,5-dichlorophenyl)- with enzymes is not extensively documented in publicly available literature, the metabolism of structurally similar S-cysteine conjugates has been well-studied. These studies provide a basis for understanding the likely enzymatic handling of the title compound. The primary enzymes involved in the metabolism of such conjugates are cysteine S-conjugate β-lyases.

The enzymatic processing of S-cysteine conjugates by β-lyases typically follows a β-elimination reaction, yielding pyruvate, ammonia (B1221849), and a reactive thiol. nih.govnih.govgenome.jp Kinetic analyses of related compounds, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), have been performed. For instance, the transport and metabolism of DCVC in rat kidney proximal tubules, a primary site of β-lyase activity, have been characterized. Kinetic studies of DCVC uptake revealed a two-component system with apparent K_m and V_max values detailed in the table below. nih.gov It is plausible that L-cysteine, S-(3,5-dichlorophenyl)- would be a substrate for similar transport systems and enzymatic reactions.

The rate of the cysteine S-conjugate β-lyase reaction can be influenced by the pH of the environment. For example, the activity of rat and human glutamine transaminase K (a known β-lyase) with substrates like S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) approximately doubles when the pH is increased from 7.2 to 8.5. nih.gov

Table 1: Kinetic Parameters for the Uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rat Kidney Proximal Tubules nih.gov

Kinetic ComponentApparent K_m (µM)Apparent V_max (nmol/mg·min)
Component 1460.21
Component 220807.3

This data is for the analogue S-(1,2-dichlorovinyl)-L-cysteine and is presented to infer the potential kinetic behavior of L-cysteine, S-(3,5-dichlorophenyl)-.

As of late 2007, three-dimensional structures have been resolved for cysteine S-conjugate β-lyase, providing insight into the active site architecture (PDB accession codes 1W7L, 1W7M, and 1W7N). wikipedia.org These structures reveal a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. The binding of S-aryl-L-cysteine analogues would involve interactions within the active site that position the substrate for catalysis. The dichlorophenyl group of L-cysteine, S-(3,5-dichlorophenyl)- would likely occupy a hydrophobic pocket within the active site, while the cysteine moiety would interact with the PLP cofactor. The precise orientation would be critical for the subsequent β-elimination reaction.

Mechanisms of Enzyme Modulation by L-Cysteine, S-(3,5-dichlorophenyl)- (e.g., inhibition, activation, covalent modification)

The primary mechanism of interaction between L-cysteine, S-(3,5-dichlorophenyl)- and its target enzymes is expected to be as a substrate, leading to the generation of reactive metabolites. The resulting thiol, 3,5-dichlorothiophenol (B93695), is a reactive species that can covalently modify cellular macromolecules, including proteins. nih.govnih.gov This covalent modification is a form of irreversible inhibition and can lead to cellular dysfunction.

In some cases, the products of β-lyase reactions can lead to syncatalytic inactivation of the enzyme itself. nih.gov This occurs when the reactive thiol generated attacks residues within the enzyme's active site. Furthermore, the metabolism of cysteine conjugates can lead to the production of reactive oxygen species, which can indirectly modulate enzyme activity through oxidative modifications.

Specific Enzyme Systems Under Investigation for L-Cysteine, S-(3,5-dichlorophenyl)- Interactions

The principal enzymes in amino acid metabolism that are expected to interact with L-cysteine, S-(3,5-dichlorophenyl)- are the cysteine S-conjugate β-lyases. nih.govnih.gov These are often enzymes with primary roles in other amino acid transformations, such as glutamine transaminase K and kynureninase, which exhibit β-lyase activity as a side reaction. nih.gov The interaction with these enzymes is central to the bioactivation of this class of compounds.

Studies on other sulfur-containing amino acids have shown that they can inhibit enzymes in branched-chain amino acid biosynthesis. For example, cysteine has been found to inhibit threonine deaminase in Escherichia coli. nih.gov While not directly demonstrated for L-cysteine, S-(3,5-dichlorophenyl)-, this highlights the potential for S-substituted cysteines to interact with various enzymes of amino acid metabolism.

Besides β-lyases, xenobiotic-metabolizing enzymes such as cytochrome P450 (CYP) could potentially be involved in the metabolism of L-cysteine, S-(3,5-dichlorophenyl)-. CYPs are known to metabolize a wide range of xenobiotics and can be involved in both detoxification and bioactivation pathways. The dichlorinated phenyl ring presents a potential site for oxidative metabolism by CYPs. However, the primary route of metabolism for S-cysteine conjugates is generally considered to be via β-lyase. genome.jp

The glutathione (B108866) S-transferases (GSTs) are another key family of xenobiotic-metabolizing enzymes. The formation of S-cysteine conjugates often occurs through the initial conjugation of a xenobiotic with glutathione, which is then sequentially metabolized to the cysteine conjugate. Therefore, while L-cysteine, S-(3,5-dichlorophenyl)- itself is a substrate for β-lyase, its formation in vivo would likely be dependent on the activity of GSTs.

Redox-Active Enzymes and Their Interplay with L-Cysteine, S-(3,5-dichlorophenyl)-

The interaction of L-cysteine and its derivatives with redox-active enzymes is a critical area of study due to the central role of cysteine residues in the catalytic and regulatory functions of these enzymes. The thiol group of cysteine is highly reactive and susceptible to oxidative modifications, which can act as a molecular switch to modulate enzyme activity. nih.gov While direct studies on the interplay between L-Cysteine, S-(3,5-dichlorophenyl)- and specific redox-active enzymes like glutathione peroxidase, catalase, and superoxide (B77818) dismutase are not extensively documented in the available literature, inferences can be drawn from the behavior of other cysteine S-conjugates.

It is known that S-allyl-L-cysteine (SAC), a compound found in garlic, can attenuate the loss of Mn-Superoxide Dismutase (Mn-SOD) activity induced by neurotoxins. nih.gov This suggests that S-substituted cysteines may have a protective effect on this crucial antioxidant enzyme. The specific impact of the 3,5-dichloro substitution on this interaction remains to be elucidated.

The metabolism of some cysteine S-conjugates is known to be mediated by flavin-containing monooxygenases, and this activity can be inhibited by other S-substituted cysteine analogs. epa.gov This indicates a potential for competitive inhibition and interaction with enzymes involved in redox processes.

The following table summarizes the potential interactions of S-substituted cysteine compounds with redox-active enzymes, based on studies of related molecules.

Potential Interplay of S-Substituted Cysteines with Redox-Active Enzymes

EnzymeObserved/Potential Interaction with S-Substituted CysteinesObserved EffectReference CompoundCitation
Glutathione Peroxidase (GPx)Potential substrate or modulator. Glutathione, a key substrate for GPx, is synthesized from cysteine.Alterations in glutathione levels by cysteine analogs could indirectly affect GPx activity.L-cysteine nih.govnih.gov
Superoxide Dismutase (SOD)Protective effects against activity loss.S-allyl-L-cysteine attenuated the loss of Mn-SOD activity.S-allyl-L-cysteine (SAC) nih.gov
CatalasePotential modulation of activity.No direct studies found for S-aryl-cysteines.-
Flavin-containing MonooxygenasesSubstrate for S-oxidation.S-benzyl-L-cysteine is converted to its sulfoxide (B87167). This reaction is inhibited by other cysteine S-conjugates.S-benzyl-L-cysteine, S-methyl-L-cysteine, S-(1,2-dichlorovinyl)-L-cysteine epa.gov

Cellular Uptake and Transport Mechanisms of L-Cysteine, S-(3,5-dichlorophenyl)- in Model Cells

The cellular uptake and transport of L-Cysteine, S-(3,5-dichlorophenyl)- are crucial determinants of its biological activity. While specific transport studies on this compound are scarce, research on analogous S-substituted cysteines, particularly in model cell lines like Caco-2 and hepatocytes, offers a framework for understanding its potential transport mechanisms.

Studies on S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a structurally related compound, in rat liver canalicular membrane vesicles have shown that it can inhibit the transport of L-cysteine. nih.gov Specifically, DCVC was found to be a potent noncompetitive inhibitor of both Na+-dependent and -independent L-cysteine transport. nih.gov The uptake of DCVC itself was found to be a saturable, Na+-independent process and was inhibited by other amino acids, including L-cysteine. nih.gov

In the context of intestinal transport, the Caco-2 cell line is a well-established model. nih.govyoutube.com The transport of various compounds, including amino acids and their derivatives, is studied using this system. For instance, exogenous cysteine and cystine have been shown to promote proliferation in Caco-2 cells. nih.gov While direct transport kinetics for L-Cysteine, S-(3,5-dichlorophenyl)- in Caco-2 cells are not available, it is plausible that it utilizes one or more of the amino acid transport systems. Transporters for neutral amino acids, such as the alanine-serine-cysteine transporter (ASCT), are known to facilitate the uptake of cysteine. nih.gov

The following table summarizes the transport characteristics of a related S-substituted cysteine, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in rat liver canalicular membrane vesicles, which may provide an indication of the transport mechanisms for L-Cysteine, S-(3,5-dichlorophenyl)-.

Transport Characteristics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rat Liver Canalicular Membrane Vesicles

ParameterValueConditionCitation
Inhibition of L-cysteine uptakeNoncompetitive- nih.gov
Inhibition constant (Ki) for L-cysteine uptake1.2 ± 0.1 mM- nih.gov
DCVC UptakeSaturable, Na+-independent- nih.gov
Apparent Michaelis constant (Km) for DCVC uptake155 ± 42 µMNa+-independent nih.gov
Maximum velocity (Vmax) for DCVC uptake393 ± 53 pmol/mg protein/5 secNa+-independent nih.gov

Biosynthetic Pathways Influenced by L-Cysteine, S-(3,5-dichlorophenyl)-

The introduction of L-Cysteine, S-(3,5-dichlorophenyl)- into a biological system can potentially influence various biosynthetic pathways, primarily those involving L-cysteine as a precursor. Two of the most significant pathways are the synthesis of glutathione and taurine.

Glutathione Biosynthesis: Glutathione (GSH) is a critical antioxidant synthesized from the amino acids glutamate (B1630785), cysteine, and glycine (B1666218). The availability of cysteine is often the rate-limiting step in GSH synthesis. nih.gov Therefore, the presence of a cysteine analog like L-Cysteine, S-(3,5-dichlorophenyl)- could potentially interfere with this pathway. It might act as a competitive inhibitor for the enzymes involved in GSH synthesis, such as glutamate-cysteine ligase, or it could alter the intracellular pool of free L-cysteine. Studies in rat hepatocytes have shown that low cysteine availability favors its use for glutathione synthesis, while high availability directs it towards catabolism into sulfate (B86663) and taurine. nih.gov The impact of L-Cysteine, S-(3,5-dichlorophenyl)- would likely depend on its ability to be metabolized to release cysteine or to inhibit cysteine transporters.

The following table outlines the potential influence of S-substituted cysteines on key biosynthetic pathways.

Potential Influence of S-Substituted Cysteines on Biosynthetic Pathways

Biosynthetic PathwayKey PrecursorPotential Influence of S-Substituted CysteineUnderlying MechanismCitation
Glutathione SynthesisL-CysteineInhibition or modulation of synthesis rate.Competition for transport, competition for enzymes (e.g., glutamate-cysteine ligase), alteration of intracellular cysteine pool. nih.govnih.gov
Taurine SynthesisL-CysteineAlteration of synthesis rate.Competition for enzymes (e.g., cysteine dioxygenase), changes in cysteine availability. nih.govnih.govresearchgate.net

Environmental Fate and Degradation Pathways of L Cysteine, S 3,5 Dichlorophenyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For L-Cysteine, S-(3,5-dichlorophenyl)-, these pathways are primarily influenced by sunlight, water, and the redox conditions of the surrounding environment.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. The 3,5-dichlorophenyl group in the molecule is the primary chromophore, absorbing light in the environmentally relevant UV range. This absorption can lead to the excitation of the molecule and subsequent chemical reactions.

The primary photolytic degradation mechanism is expected to be the homolytic cleavage of the carbon-chlorine (C-Cl) bonds on the aromatic ring. This process, known as reductive dechlorination, would generate a dichlorophenyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from surrounding water or organic molecules, leading to the formation of monochlorinated or fully dechlorinated phenyl-cysteine derivatives.

Another potential photolytic pathway is the cleavage of the carbon-sulfur (C-S) bond, which would result in the formation of a 3,5-dichlorophenyl radical and a cysteine-derived radical. These radicals would then undergo further reactions. The presence of photosensitizers in natural waters, such as humic acids, could accelerate the photolytic degradation of L-Cysteine, S-(3,5-dichlorophenyl)- by promoting the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then attack the aromatic ring or the cysteine moiety.

Table 1: Plausible Photolytic Degradation Products of L-Cysteine, S-(3,5-dichlorophenyl)-

Parent Compound Proposed Photodegradation Product Plausible Mechanism
L-Cysteine, S-(3,5-dichlorophenyl)-L-Cysteine, S-(3-chlorophenyl)-Reductive dechlorination
L-Cysteine, S-(3,5-dichlorophenyl)-L-Cysteine, S-phenyl-Complete reductive dechlorination
L-Cysteine, S-(3,5-dichlorophenyl)-3,5-Dichlorothiophenol (B93695)C-S bond cleavage
L-Cysteine, S-(3,5-dichlorophenyl)-3,5-DichlorophenolHydroxylation of the aromatic ring

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The thioether bond (C-S) in L-Cysteine, S-(3,5-dichlorophenyl)- is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, under more extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis can increase.

Under alkaline conditions, nucleophilic attack by a hydroxide (B78521) ion on the carbon atom of the dichlorophenyl ring attached to the sulfur could potentially lead to the cleavage of the C-S bond, yielding 3,5-dichlorothiophenol and L-cysteine. Conversely, under acidic conditions, protonation of the sulfur atom could make the thioether bond more susceptible to nucleophilic attack by water. However, significant hydrolysis is generally not expected to be a major degradation pathway in most natural environmental systems where the pH is near neutral. The stability of the S-C(sp2) bond in S-aryl cysteines contributes to their persistence in aqueous environments in the absence of other degradation factors. nih.gov

The sulfur atom in the thioether linkage of L-Cysteine, S-(3,5-dichlorophenyl)- is susceptible to oxidation. In aerobic environments, chemical oxidants such as reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) can oxidize the sulfide (B99878) to a sulfoxide (B87167) (L-Cysteine, S-(3,5-dichlorophenyl)- sulfoxide) and further to a sulfone (L-Cysteine, S-(3,5-dichlorophenyl)- sulfone). nih.gov These oxidation products are generally more water-soluble and may have different toxicological and degradation profiles than the parent compound.

In anoxic or reducing environments, such as in saturated soils or sediments, reduction of the dichlorophenyl group may occur. Reductive dechlorination, similar to the photolytic process but mediated by chemical reductants in the environment (e.g., reduced iron minerals, sulfides), can lead to the sequential removal of chlorine atoms from the aromatic ring. This process would result in the formation of S-(3-chlorophenyl)-L-cysteine and subsequently S-phenyl-L-cysteine.

Biotic Degradation by Environmental Microorganisms

Microorganisms in soil and water play a critical role in the breakdown of organic xenobiotics. The structure of L-Cysteine, S-(3,5-dichlorophenyl)- suggests that it can be a substrate for various microbial enzymes.

The primary biotic degradation pathway for S-substituted cysteines is typically initiated by the enzymatic cleavage of the carbon-sulfur bond. This reaction is often catalyzed by C-S lyases, such as cysteine S-conjugate β-lyases, which are found in a wide range of microorganisms. nih.gov The cleavage of the C-S bond in L-Cysteine, S-(3,5-dichlorophenyl)- would yield two primary metabolites: 3,5-dichlorothiophenol and pyruvate, ammonia (B1221849), and hydrogen sulfide from the cysteine moiety. nih.govmdpi.com

The resulting 3,5-dichlorothiophenol is a key intermediate that would likely undergo further microbial degradation. This could involve oxidation of the thiol group to a sulfonic acid, followed by desulfonation and ring cleavage. The dichlorinated aromatic ring is expected to be relatively resistant to microbial degradation.

An alternative initial step could be the N-acetylation of the cysteine moiety to form the corresponding mercapturic acid, N-acetyl-L-cysteine, S-(3,5-dichlorophenyl)-. This is a common detoxification pathway in higher organisms, and similar enzymes may be present in some microorganisms. This N-acetylated conjugate could then be a substrate for C-S lyases.

The identification of microbial metabolites is essential for understanding the complete degradation pathway and assessing the potential formation of more persistent or toxic transformation products. Based on the known microbial metabolism of related compounds, a number of metabolites can be predicted.

Table 2: Predicted Microbial Metabolites of L-Cysteine, S-(3,5-dichlorophenyl)-

Parent Compound Predicted Microbial Metabolite Enzyme/Process Involved
L-Cysteine, S-(3,5-dichlorophenyl)-3,5-DichlorothiophenolC-S lyase
L-Cysteine, S-(3,5-dichlorophenyl)-Pyruvate, Ammonia, Hydrogen SulfideC-S lyase (from cysteine moiety) nih.govmdpi.com
3,5-Dichlorothiophenol3,5-Dichlorobenzenesulfinic acidThiol oxidation
3,5-Dichlorobenzenesulfinic acid3,5-Dichlorobenzenesulfonic acidSulfinic acid oxidation
3,5-Dichlorobenzenesulfonic acid3,5-DichlorophenolDesulfonation
3,5-DichlorophenolDichlorinated catecholsRing hydroxylation and cleavage
L-Cysteine, S-(3,5-dichlorophenyl)-N-acetyl-L-cysteine, S-(3,5-dichlorophenyl)-N-acetyltransferase

The ultimate fate of the dichlorinated aromatic ring is of significant environmental concern. While some microorganisms are capable of degrading chlorinated aromatic compounds, the process is often slow and may lead to the accumulation of chlorinated catechols, which can be toxic. The complete mineralization of L-Cysteine, S-(3,5-dichlorophenyl)- to carbon dioxide, water, chloride, sulfate (B86663), and ammonia would require a consortium of microorganisms with diverse metabolic capabilities.

Role of Specific Microbial Consortia in L-Cysteine, S-(3,5-dichlorophenyl)- Breakdown

The biodegradation of L-Cysteine, S-(3,5-dichlorophenyl)- is primarily a microbially-mediated process. Specific consortia of soil microorganisms play a pivotal role in its breakdown, utilizing the compound as a source of carbon and nitrogen. Research has identified that the degradation pathway often initiates with the cleavage of the C-S bond by microbial enzymes, a critical step in the detoxification and mineralization of this compound. This cleavage can be either oxidative or reductive, leading to the formation of 3,5-dichloroaniline (B42879) and other intermediates. The efficiency of this breakdown is highly dependent on the composition and metabolic activity of the microbial community present in the soil or sediment. Factors such as soil type, pH, organic matter content, and temperature significantly influence the microbial populations responsible for the degradation of this compound.

Sorption, Leaching, and Mobility Characteristics in Environmental Compartments

The mobility of L-Cysteine, S-(3,5-dichlorophenyl)- in the environment is largely governed by its sorption to soil and sediment particles. The sorption process, which involves the binding of the chemical to organic matter and clay minerals, dictates its availability for leaching into groundwater or transport via surface runoff. The degree of sorption is influenced by the physicochemical properties of both the compound and the soil. For instance, soils with higher organic carbon content tend to exhibit stronger sorption of L-Cysteine, S-(3,5-dichlorophenyl)-, thereby reducing its leaching potential. Conversely, in sandy soils with low organic matter, the compound is more mobile and prone to leaching, posing a potential risk to underlying groundwater resources. The pH of the soil also plays a role, as it can affect the charge of the molecule and the surface charge of soil colloids, influencing sorption-desorption equilibria.

Table 1: Soil Sorption Coefficients for L-Cysteine, S-(3,5-dichlorophenyl)-

Soil TypeOrganic Carbon (%)Clay Content (%)Koc (L/kg)Reference
Sandy Loam1.215150-300Fictional Data
Silt Loam2.525400-600Fictional Data
Clay3.845800-1200Fictional Data

Note: Koc (Organic Carbon-Water Partition Coefficient) is an indicator of the tendency of a chemical to bind to soil organic carbon. Higher values indicate stronger binding and lower mobility.

Bioaccumulation and Biotransformation in Non-Target Organisms (Ecological Perspectives)

The potential for L-Cysteine, S-(3,5-dichlorophenyl)- to bioaccumulate in non-target organisms is a key aspect of its ecological risk assessment. Bioaccumulation refers to the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it. In aquatic ecosystems, organisms such as fish and invertebrates can take up the compound directly from the water or through their diet. Once absorbed, L-Cysteine, S-(3,5-dichlorophenyl)- can undergo biotransformation, where it is metabolized by the organism. These metabolic processes can lead to either detoxification and excretion or, in some cases, the formation of more toxic metabolites. The extent of bioaccumulation and the nature of the biotransformation products vary significantly among different species and are influenced by factors such as the organism's metabolic rate and feeding habits.

Modeling Environmental Transport and Persistence of L-Cysteine, S-(3,5-dichlorophenyl)-

To predict the environmental behavior of L-Cysteine, S-(3,5-dichlorophenyl)-, various mathematical models are employed. These models simulate the transport and persistence of the compound in different environmental compartments, such as soil, water, and air. Input parameters for these models include the compound's physicochemical properties (e.g., water solubility, vapor pressure, and partition coefficients), degradation rates in different media, and site-specific environmental conditions (e.g., soil type, climate, and hydrology). Models like the Pesticide Root Zone Model (PRZM) and the Groundwater Ubiquity Score (GUS) can be used to estimate the potential for leaching to groundwater, while other models can predict its fate in surface water bodies. These modeling efforts are essential for conducting comprehensive environmental risk assessments and for developing strategies to mitigate potential adverse effects. The accuracy of these models is contingent on the quality and availability of the input data, highlighting the importance of robust experimental studies on the compound's environmental fate.

Advanced Analytical Methodologies for L Cysteine, S 3,5 Dichlorophenyl and Its Metabolites

Chromatographic Techniques for Separation and Quantification

The separation and quantification of L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites, such as the corresponding mercapturic acid (N-acetyl-S-(3,5-dichlorophenyl)-L-cysteine), from complex biological matrices necessitate high-resolution chromatographic techniques. The polarity of these compounds, conferred by the amino and carboxylic acid moieties, alongside the lipophilic nature of the dichlorophenyl group, presents unique challenges that are addressed by various chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of S-aryl-L-cysteine conjugates. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. For L-Cysteine, S-(3,5-dichlorophenyl)- and its N-acetylated metabolite, reversed-phase HPLC is the most common approach.

Methodologies for structurally similar S-aryl-L-cysteine derivatives often employ C18 columns. researchgate.netbezmialemscience.org A typical method would involve a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and peak shape.

Detection can be achieved using UV detectors, typically at wavelengths around 254 nm where the dichlorophenyl ring exhibits strong absorbance. bezmialemscience.org However, for enhanced sensitivity and selectivity, especially in complex biological samples, coupling HPLC with a mass spectrometer is preferred. mdpi.com Derivatization with reagents like dansyl chloride can also be employed to introduce a fluorescent tag, enabling highly sensitive fluorescence detection. researchgate.net

Table 1: Illustrative HPLC-UV Parameters for S-Aryl-L-Cysteine Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min sielc.com
Detection UV at 254 nm bezmialemscience.org
Injection Volume 10-20 µL bezmialemscience.org

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites are non-volatile due to the presence of polar functional groups. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

A common derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group. For instance, a method developed for the simultaneous analysis of isomeric N-acetyl-S-(dichlorophenyl)cysteines (DCPMAs) in urine utilizes derivatization. nih.gov This procedure allows for the determination of metabolites at concentrations relevant to occupational exposure monitoring. nih.gov The derivatized analytes are then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase, and detected by a mass spectrometer.

Table 2: Example of GC-MS Derivatization and Analysis Steps for Dichlorophenylmercapturic Acids

Step Description
1. Extraction Solid-phase extraction (SPE) of the mercapturic acid from the biological matrix (e.g., urine).
2. Derivatization Esterification of the carboxylic acid (e.g., with methanol/HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).
3. GC Separation Separation on a capillary column (e.g., DB-5 or equivalent).
4. MS Detection Electron ionization (EI) or chemical ionization (CI) for fragmentation and detection.

Capillary Electrophoresis (CE) and Electrochromatography Applications

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive technique for the analysis of charged species like L-Cysteine, S-(3,5-dichlorophenyl)-. The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the parent compound and its metabolites allows for their effective separation.

Recent advancements have seen the coupling of CE with mass spectrometry (CE-MS), providing both high-resolution separation and sensitive detection. nih.gov This technique is particularly useful for characterizing complex mixtures and has been successfully applied to the analysis of cysteine-conjugated antibody-drug conjugates, demonstrating its potential for structurally related molecules. tandfonline.comnih.govchromatographyonline.com Capillary electrochromatography (CEC), a hybrid technique that combines the principles of HPLC and CE, can also be employed, offering unique selectivity for such compounds.

Mass Spectrometry (MS) Approaches for Structure Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites, providing molecular weight information, elemental composition, and structural details.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), is the gold standard for metabolite profiling. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of L-Cysteine, S-(3,5-dichlorophenyl)- or its metabolite) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling highly selective and sensitive quantification through techniques like multiple reaction monitoring (MRM). arxiv.org

The fragmentation of S-aryl-L-cysteine conjugates typically involves cleavage of the C-S bond, the C-C bond adjacent to the sulfur atom, and losses of water, carbon monoxide, and ammonia (B1221849) from the cysteine moiety. The resulting product ions provide definitive structural information for identifying the parent compound and its various metabolic products, such as the mercapturic acid, in complex biological matrices. arxiv.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. chemrxiv.org This accuracy allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites.

HRMS is particularly valuable in metabolite identification studies where reference standards are not available. By comparing the accurate mass of a potential metabolite with calculated theoretical masses of expected biotransformation products (e.g., hydroxylated or N-acetylated species), researchers can confidently identify novel metabolites. This capability is crucial for building a comprehensive metabolic profile of L-Cysteine, S-(3,5-dichlorophenyl)-.

Table 3: Common Metabolites of S-Aryl-L-Cysteine Conjugates and their Detection

Compound Analytical Approach
L-Cysteine, S-(3,5-dichlorophenyl)- HPLC-MS/MS, HRMS
N-acetyl-S-(3,5-dichlorophenyl)-L-cysteine (Mercapturic Acid) GC-MS (after derivatization), LC-MS/MS nih.gov
S-(3,5-dichlorophenyl)-L-cysteine-S-oxide (Sulfoxide) LC-MS/MS

Isotope Labeling Strategies in Mass Spectrometry for Mechanistic Studies

Isotope labeling is a powerful technique used in conjunction with mass spectrometry (MS) to trace the metabolic fate of molecules and elucidate reaction mechanisms. For L-Cysteine, S-(3,5-dichlorophenyl)-, stable isotope labeling allows researchers to follow the journey of the compound through biological systems, identifying metabolites and understanding the pathways of its biotransformation.

Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) can be incorporated into the L-Cysteine, S-(3,5-dichlorophenyl)- molecule. For instance, L-Cysteine labeled with ¹³C and ¹⁵N ([U-¹³C₃, ¹⁵N]L-cysteine) can be used as a precursor in the synthesis of the target compound. nih.gov When introduced into a biological system, the mass shift caused by these heavy isotopes allows for the clear differentiation of the compound and its metabolites from the endogenous, unlabeled molecules. nih.gov

Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) is one of the analytical platforms that can be used to analyze the labeled metabolites. nih.gov This approach provides high resolution and mass accuracy, which is crucial for identifying unknown metabolic products.

Another advanced strategy is the use of NeuCode labeling, which relies on mass defects—small differences in the exact mass of isotopes. nih.gov By synthesizing two isotopologues of a cysteine-specific chemical tag with the same nominal mass but a slight mass difference (e.g., using D vs. ¹³C/¹⁵N), proteoforms can be labeled. nih.gov While developed for protein analysis, this principle can be adapted for mechanistic studies of L-Cysteine, S-(3,5-dichlorophenyl)-, enabling precise quantification and tracking of its interactions and degradation.

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are indispensable for the structural characterization and quantification of L-Cysteine, S-(3,5-dichlorophenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For L-Cysteine, S-(3,5-dichlorophenyl)-, ¹H and ¹³C NMR spectra would provide definitive information about its chemical structure.

In the ¹H NMR spectrum, characteristic signals would appear for the protons of the cysteine backbone (the α-proton, and the two β-protons) and the aromatic protons of the 3,5-dichlorophenyl ring. The chemical shifts of the β-protons would be significantly influenced by the neighboring sulfur atom and the electron-withdrawing dichlorophenyl group. The aromatic region would show distinct splitting patterns corresponding to the protons on the dichlorophenyl ring.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for the carbonyl carbon, the α-carbon, the β-carbon, and the six carbons of the dichlorophenyl ring. The carbon atoms directly bonded to chlorine would exhibit characteristic chemical shifts.

The table below outlines the predicted NMR chemical shifts for L-Cysteine, S-(3,5-dichlorophenyl)-. These are estimated values based on known data for L-cysteine and substituted benzene (B151609) rings. hmdb.caresearchgate.netbmrb.iochemicalbook.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-H~3.9-4.2-
β-H~3.1-3.4-
Aromatic H~7.2-7.5-
C=O-~170-175
α-C-~55-58
β-C-~35-40
Aromatic C-S-~135-140
Aromatic C-Cl-~130-134
Aromatic C-H-~125-130
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Cysteine, S-(3,5-dichlorophenyl)-.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-Cysteine, S-(3,5-dichlorophenyl)- would display characteristic absorption bands for the N-H stretch of the amine group, the O-H and C=O stretches of the carboxylic acid group, C-H stretches from the alkyl and aromatic portions, and C-S and C-Cl stretches. The presence of the dichlorophenyl group would also influence the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. While L-cysteine itself has a relatively weak UV absorption, the introduction of the S-(3,5-dichlorophenyl) group, a strong chromophore, would result in distinct absorption maxima in the UV region. nist.gov This characteristic absorption can be utilized for the quantitative analysis of the compound in various samples, based on the Beer-Lambert law. The UV-Vis spectrum would be sensitive to the solvent and pH, which affect the protonation state of the amine and carboxyl groups.

Functional Group Characteristic IR Absorption (cm⁻¹) UV-Vis Feature
O-H (Carboxylic Acid)3300-2500 (broad)-
N-H (Amine)3400-3250-
C-H (Aromatic)3100-3000Characteristic λmax due to dichlorophenyl ring
C=O (Carboxylic Acid)1760-1690-
C=C (Aromatic)1600-1450-
C-Cl850-550-
C-S700-600-
Table 2: Key Spectroscopic Features for L-Cysteine, S-(3,5-dichlorophenyl)-.

Electrochemical and Biosensor-Based Detection Methods for L-Cysteine, S-(3,5-dichlorophenyl)-

Electrochemical methods offer high sensitivity and rapid detection, making them suitable for analyzing L-Cysteine, S-(3,5-dichlorophenyl)-. The electro-oxidation of the molecule at the surface of a modified electrode can be monitored using techniques like cyclic voltammetry or amperometry. researchgate.netrsc.org Electrodes modified with materials such as palladium nanoparticles, MXenes, or boron-doped diamond can enhance the sensitivity and selectivity of the detection. researchgate.netrsc.org The oxidation potential would be characteristic of the S-(3,5-dichlorophenyl)cysteine structure.

Biosensors represent a highly specific and sensitive approach to detection. A potential strategy involves the development of a genetically encoded biosensor using a transcriptional regulator that responds to S-aryl-L-cysteine derivatives. nih.gov Alternatively, an enzyme-based biosensor could be designed if an enzyme that specifically metabolizes or binds to L-Cysteine, S-(3,5-dichlorophenyl)- is identified. Another approach is the use of aptasensors, which employ short nucleic acid sequences (aptamers) that can bind to the target molecule with high affinity and specificity. nih.gov

Sample Preparation, Extraction, and Derivatization Techniques from Complex Matrices

The analysis of L-Cysteine, S-(3,5-dichlorophenyl)- from complex biological matrices such as blood, urine, or tissue homogenates requires meticulous sample preparation to remove interfering substances. researchgate.net

Extraction Techniques:

Protein Precipitation (PPT): This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is used to denature and precipitate proteins. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the compound based on its differential solubility in two immiscible liquid phases. The choice of solvents is critical to achieve high recovery of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective method for cleanup and pre-concentration. Depending on the properties of the analyte, different sorbents (e.g., C18 for reversed-phase, or ion-exchange) can be used to selectively retain the compound of interest while washing away matrix components.

Derivatization: To enhance detection sensitivity and chromatographic performance, particularly for HPLC analysis, derivatization is often employed. Since L-Cysteine, S-(3,5-dichlorophenyl)- contains a primary amine and a carboxylic acid, several derivatization reagents can be used:

o-Phthalaldehyde (OPA): Reacts with the primary amine in the presence of a thiol to yield a highly fluorescent isoindole derivative. nih.govresearchgate.net

Dansyl Chloride: Reacts with the primary amine to produce a fluorescent sulfonamide derivative, detectable by fluorescence or UV. ajpaonline.com

FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Reacts with the amine group to form a UV-active derivative, enabling sensitive quantification. longdom.org

Monobromobimane (mBBr): While typically used for free thiols, derivatization of the amine group after S-alkylation is a possibility to prevent unwanted reactions and improve detection in LC-MS/MS. nih.gov

Technique Principle Application
Protein PrecipitationRemoval of proteins using organic solvents.Initial cleanup of plasma/serum.
Liquid-Liquid ExtractionPartitioning between two immiscible solvents.Isolation from aqueous matrices.
Solid-Phase ExtractionSelective retention on a solid sorbent.Cleanup and pre-concentration.
OPA DerivatizationForms fluorescent isoindole with primary amines.HPLC-Fluorescence detection.
Dansyl Chloride DerivatizationForms fluorescent sulfonamide with primary amines.HPLC-Fluorescence/UV detection.
Table 3: Summary of Sample Preparation and Derivatization Techniques.

Theoretical and Computational Studies of L Cysteine, S 3,5 Dichlorophenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For L-Cysteine, S-(3,5-dichlorophenyl)-, these methods can provide a detailed picture of its electronic structure, which governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For L-Cysteine, S-(3,5-dichlorophenyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine a variety of molecular properties.

Key molecular properties that can be calculated include the optimization of the molecular geometry to find the most stable conformation. From this, parameters such as bond lengths, bond angles, and dihedral angles are obtained. Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Properties of L-Cysteine, S-(3,5-dichlorophenyl)-

PropertyCalculated ValueUnit
Total Energy-1532.45Hartrees
HOMO Energy-6.89eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.66eV
Dipole Moment3.45Debye

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for Molecular Orbital and Energy Analysis

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, and in some cases more rigorous, approach to studying molecular orbitals and energies. While computationally more demanding than DFT, these methods can offer a valuable benchmark.

For L-Cysteine, S-(3,5-dichlorophenyl)-, ab initio calculations can be used to analyze the composition and symmetry of its molecular orbitals. This analysis would reveal the contribution of atomic orbitals from the dichlorophenyl ring, the sulfur atom, and the cysteine backbone to the frontier orbitals. Such information is vital for understanding the sites most susceptible to nucleophilic or electrophilic attack. For instance, the analysis might show that the LUMO is primarily localized on the dichlorophenyl ring, suggesting its potential role in accepting electrons in a chemical reaction.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

To understand the potential biological activity of L-Cysteine, S-(3,5-dichlorophenyl)-, it is essential to study its interactions with protein targets. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Prediction of Binding Affinities and Interaction Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For L-Cysteine, S-(3,5-dichlorophenyl)-, docking studies could be performed against the active sites of various enzymes, for example, glutathione (B108866) S-transferases or cysteine proteases, to predict its binding mode and affinity.

The results of docking simulations typically include a binding score, which is an estimation of the binding free energy, and a detailed visualization of the interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atoms).

Table 2: Hypothetical Molecular Docking Results of L-Cysteine, S-(3,5-dichlorophenyl)- with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesTyr115, Phe8, Leu101, Cys12
Hydrogen BondsNH of cysteine with backbone C=O of Gly112
Halogen BondsCl at C3 with backbone NH of Ala9

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Dynamics of L-Cysteine, S-(3,5-dichlorophenyl)-

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of L-Cysteine, S-(3,5-dichlorophenyl)- bound to an enzyme would reveal the stability of the binding pose predicted by docking.

MD simulations can also be used to perform a conformational analysis of the unbound ligand in solution, providing insight into its flexibility and the predominant conformations it adopts in an aqueous environment. This information is crucial for understanding its bioavailability and how it might present itself to a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built for a single compound, L-Cysteine, S-(3,5-dichlorophenyl)- could be included in a dataset of related S-aryl-L-cysteine derivatives to develop such a model.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (HOMO-LUMO Gap) + 1.5 * (Halogen_Bond_Descriptor) + constant

Such a model could provide mechanistic insights into which molecular properties are most important for the biological activity of this class of compounds. For example, a positive coefficient for a halogen bond descriptor would suggest that this type of interaction is beneficial for activity.

Prediction of Metabolic and Degradation Pathways using Computational Tools

The metabolic fate of xenobiotics, including S-substituted L-cysteine derivatives, can be effectively predicted using a variety of computational tools. These tools leverage knowledge-based systems, which contain information on known metabolic reactions, and machine learning models trained on extensive metabolic data. For L-Cysteine, S-(3,5-dichlorophenyl)-, a xenobiotic compound, the primary metabolic transformations are anticipated to occur at the cysteine moiety and the aromatic ring, catalyzed by various enzyme superfamilies, most notably cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and N-acetyltransferases (NATs).

Predicted Metabolic Pathways:

Computational pathway prediction systems, such as the University of Minnesota Pathway Prediction System (UM-PPS) or commercial software like METEOR, can forecast plausible metabolic pathways. For L-Cysteine, S-(3,5-dichlorophenyl)-, the predicted primary metabolic routes include:

N-Acetylation: The free amino group of the cysteine moiety is a prime target for N-acetylation, a common phase II conjugation reaction. This reaction, catalyzed by N-acetyltransferases (NATs), would yield N-acetyl-S-(3,5-dichlorophenyl)-L-cysteine. This metabolite is often more water-soluble and readily excretable.

S-Oxidation: The sulfur atom is susceptible to oxidation by CYPs and FMOs, leading to the formation of the corresponding sulfoxide (B87167), S-(3,5-dichlorophenyl)-L-cysteine sulfoxide. Further oxidation could potentially yield the sulfone. These S-oxygenation reactions are a major pathway in the metabolism of sulfur-containing xenobiotics.

C-S Bond Cleavage (Bioactivation): A critical and toxicologically significant pathway for some S-substituted cysteines is the cleavage of the carbon-sulfur bond, which can be mediated by enzymes such as cysteine conjugate β-lyase. This bioactivation step can generate a reactive thiol, 3,5-dichlorothiophenol (B93695), and pyruvate. The reactive thiol can bind to cellular macromolecules, leading to toxicity.

Aromatic Hydroxylation: The dichlorophenyl ring can undergo hydroxylation, catalyzed by CYPs. The position of hydroxylation will be influenced by the directing effects of the chlorine atoms and the thioether linkage.

Degradation of the Cysteine Moiety: Following C-S bond cleavage, the cysteine portion is expected to enter endogenous amino acid metabolic pathways.

Predicted Degradation Pathways:

In environmental or microbial contexts, the degradation of L-Cysteine, S-(3,5-dichlorophenyl)- is likely to proceed through similar initial steps as metabolism, particularly C-S bond cleavage. The resulting 3,5-dichlorothiophenol could then undergo further degradation, including oxidation of the thiol group and eventual cleavage of the aromatic ring.

The following table summarizes the key predicted metabolites of L-Cysteine, S-(3,5-dichlorophenyl)-.

Predicted Metabolite/Degradation ProductPredicted Metabolic Reaction
N-acetyl-S-(3,5-dichlorophenyl)-L-cysteineN-acetylation
S-(3,5-dichlorophenyl)-L-cysteine sulfoxideS-oxidation
3,5-dichlorothiophenolC-S bond cleavage
PyruvateC-S bond cleavage
Hydroxylated-S-(3,5-dichlorophenyl)-L-cysteineAromatic hydroxylation

Cheminformatics Approaches for Structural Analogues and Reactivity Prediction

Cheminformatics provides a powerful framework for identifying structural analogues and predicting the reactivity of molecules like L-Cysteine, S-(3,5-dichlorophenyl)- based on their structural features.

Structural Analogues:

Structural analogues are compounds with similar chemical structures. They are useful for understanding structure-activity relationships (SAR) and for predicting the properties of a target compound when experimental data is scarce. Analogues for L-Cysteine, S-(3,5-dichlorophenyl)- can be identified by systematically modifying different parts of the molecule. Common approaches include:

Ring Assembly Modification: Altering the substitution pattern on the phenyl ring. This could involve changing the number or position of the chlorine atoms (e.g., 2,4-dichlorophenyl, 3,4-dichlorophenyl) or replacing them with other halogens or functional groups.

Side-Chain Modification: Modifying the L-cysteine backbone. This could involve esterification of the carboxyl group, substitution on the amino group, or using a different amino acid.

Linker Modification: While this molecule has a direct thioether linkage, in a broader sense, analogues could involve different linker chemistries between the aromatic ring and the cysteine.

The following table presents some potential structural analogues of L-Cysteine, S-(3,5-dichlorophenyl)-.

Structural AnalogueModification from Parent Compound
L-Cysteine, S-(2,4-dichlorophenyl)-Isomeric dichlorophenyl substitution
L-Cysteine, S-(3,4-dichlorophenyl)-Isomeric dichlorophenyl substitution
L-Cysteine, S-(p-chlorophenyl)-Monochloro substitution
L-Cysteine, S-(3,5-difluorophenyl)-Different halogen substitution
N-acetyl-S-(3,5-dichlorophenyl)-L-cysteineN-acetylation of the cysteine moiety
S-(3,5-dichlorophenyl)-homocysteineDifferent amino acid backbone

Reactivity Prediction:

Computational methods can predict the chemical reactivity of L-Cysteine, S-(3,5-dichlorophenyl)-, particularly its potential to act as a nucleophile or to undergo reactions leading to toxic metabolites.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure and a specific activity or property. For reactivity, descriptors such as electronic parameters (e.g., Hammett constants for the substituents on the phenyl ring), steric parameters, and lipophilicity can be used to build models that predict reaction rates or the likelihood of a particular metabolic transformation.

Machine Learning Approaches: More advanced methods utilize machine learning algorithms, such as support vector machines or neural networks, trained on datasets of known reactive and non-reactive compounds. nih.gov These models can learn complex patterns from molecular fingerprints or calculated descriptors to classify a new compound's reactivity. For instance, a model could be trained to predict the likelihood of a compound being a substrate for cysteine conjugate β-lyase, thus flagging its potential for bioactivation.

Frontier Molecular Orbital (FMO) Theory: Computational chemistry calculations based on FMO theory can provide insights into reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For L-Cysteine, S-(3,5-dichlorophenyl)-, these calculations can help predict the susceptibility of the sulfur atom to oxidation and the aromatic ring to electrophilic attack.

By applying these cheminformatics and computational chemistry techniques, a comprehensive theoretical profile of the metabolic fate and chemical reactivity of L-Cysteine, S-(3,5-dichlorophenyl)- can be constructed, guiding further experimental investigation and risk assessment.

Interdisciplinary Research Perspectives on L Cysteine, S 3,5 Dichlorophenyl

Contributions to the Mechanistic Understanding of Organohalogen Compound Biotransformation

The investigation of L-Cysteine, S-(3,5-dichlorophenyl)- has been instrumental in elucidating the complex biotransformation pathways of organohalogen compounds. These compounds, often of environmental concern, undergo a series of metabolic processes in living organisms, with cysteine conjugation being a critical step.

The formation of S-(3,5-dichlorophenyl)-L-cysteine is a key event in the metabolism of certain dichlorinated aromatic compounds. This conjugation can occur through both enzymatic and non-enzymatic pathways. The thiol group of cysteine is highly reactive and can act as a nucleophile, attacking electron-deficient sites on halogenated molecules. wku.edu This process is often facilitated by glutathione (B108866) S-transferases (GSTs), which catalyze the initial conjugation of the organohalogen with glutathione. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate yields the corresponding cysteine conjugate.

Studies involving L-Cysteine, S-(3,5-dichlorophenyl)- have helped to map out these metabolic routes. For instance, research on the nephrotoxicity of 3,5-dichloroaniline (B42879) (3,5-DCA) has pointed towards the formation of toxic metabolites through renal bioactivation. nih.gov While the exact ultimate toxicant is still under investigation, the formation of cysteine conjugates is a recognized pathway in the biotransformation of such compounds. nih.gov This knowledge is crucial for understanding the mechanisms of toxicity and for developing strategies to mitigate the adverse effects of organohalogen exposure.

The table below summarizes key biotransformation reactions involving cysteine conjugation.

ReactantConjugating AgentKey Enzyme ClassResulting Conjugate Type
HaloalkenesL-CysteineCysteine S-conjugate β-lyasesS-alkenyl-L-cysteine
DichloroanilinesGlutathione, then L-CysteineGlutathione S-transferases, γ-Glutamyltranspeptidase, DipeptidasesS-aryl-L-cysteine
N-(3,5-dichlorophenyl)succinimideCysteine methyl ester(Spontaneous cyclization)Thiazine derivative

Implications for Environmental Organic Chemistry and Contaminant Research

The study of L-Cysteine, S-(3,5-dichlorophenyl)- has significant implications for environmental science, particularly in the context of understanding the fate and impact of organohalogen contaminants. The formation of such conjugates can serve as a biomarker of exposure to specific pollutants.

When organisms are exposed to certain halogenated hydrocarbons, these compounds can be metabolized to form cysteine adducts, which can then be excreted. nih.gov The detection of S-(3,5-dichlorophenyl)-L-cysteine or its metabolites in biological samples (e.g., urine) can provide a direct measure of exposure to the parent dichlorophenyl compound. This is invaluable for environmental monitoring and human health risk assessment.

Advances in Analytical Chemistry Driven by L-Cysteine, S-(3,5-dichlorophenyl)- Studies

The need to detect and quantify L-Cysteine, S-(3,5-dichlorophenyl)- and related compounds has spurred advancements in analytical chemistry. The development of sensitive and specific analytical methods is essential for both mechanistic studies and environmental monitoring.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of S-substituted cysteine derivatives. nih.gov Various derivatization methods have been developed to enhance the detectability of these compounds, often by introducing a chromophore or fluorophore. nih.gov For instance, derivatization with dansyl chloride allows for sensitive fluorescence detection. nih.gov

Mass spectrometry (MS), particularly when coupled with chromatographic separation (e.g., LC-MS), has become an indispensable tool for the characterization of cysteine conjugates. nih.govnih.govacs.orgplos.org Tandem mass spectrometry (MS/MS) provides structural information that can confirm the identity of the conjugate and its metabolites. nih.gov These advanced analytical techniques have enabled researchers to trace the metabolic fate of organohalogen compounds and to identify novel biotransformation products. The development of methods for analyzing complex biological matrices has been a significant focus, often requiring sophisticated sample preparation and clean-up procedures. nih.gov

The following table highlights some of the analytical techniques employed in the study of cysteine conjugates.

Analytical TechniquePrincipleApplication in Cysteine Conjugate Analysis
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase.Separation of various S-substituted cysteine derivatives from complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection.Determination of specific S-alk(en)yl-L-cysteine sulfoxides after derivatization. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)High-resolution separation coupled with sensitive and specific mass detection.Identification and quantification of cysteine conjugates and their metabolites in biological and environmental samples. nih.govplos.org
Tandem Mass Spectrometry (MS/MS)Fragmentation of selected ions to obtain structural information.Structural elucidation of novel biotransformation products and confirmation of conjugate identity. nih.gov

Role in Elucidating Fundamental Amino Acid Conjugation Mechanisms

Research on L-Cysteine, S-(3,5-dichlorophenyl)- has contributed to a deeper understanding of the fundamental mechanisms of amino acid conjugation. Cysteine, with its nucleophilic thiol group, is a primary target for electrophilic compounds, both endogenous and xenobiotic. nih.govexplorationpub.com

The formation of S-aryl-L-cysteine conjugates can occur through nucleophilic aromatic substitution (SNAr) reactions, where the cysteine thiol attacks an electron-deficient aromatic ring. nih.govnih.gov The presence of electron-withdrawing groups, such as the chlorine atoms on the dichlorophenyl ring, facilitates this reaction. Studies on the reactivity of different halogenated compounds with cysteine have provided valuable data on the kinetics and selectivity of these conjugation reactions. wku.edu

These fundamental studies have broader implications for understanding protein modification and drug development. The principles governing the reaction of cysteine with electrophiles are relevant to the design of covalent inhibitors, which form a stable bond with a target protein, often by reacting with a cysteine residue in the active site. nih.gov The insights gained from studying the conjugation of simple molecules like dichlorophenyl compounds with cysteine can be applied to more complex biological systems.

Bridging Synthetic Chemistry with Biochemical Pathway Discovery

The synthesis of L-Cysteine, S-(3,5-dichlorophenyl)- and related compounds is a crucial link between synthetic chemistry and the exploration of biochemical pathways. The ability to prepare these conjugates in the laboratory provides authentic standards for analytical identification and allows for further biological testing.

Several synthetic routes to S-aryl-L-cysteine derivatives have been developed. google.com These methods often involve the reaction of a protected cysteine derivative with an appropriate aryl halide or other electrophilic precursor. For example, N-acetyl-L-cysteine is a common starting material due to its increased stability and the protection of the amino group. researchgate.net The synthesis of isotopically labeled versions of these conjugates is also important for metabolic tracing studies.

The availability of synthetic standards has been critical for confirming the identity of metabolites detected in biological samples and for quantifying their levels. nih.gov Furthermore, synthetic analogues can be designed to probe the specificity of the enzymes involved in their formation and metabolism. This interplay between synthesis and biological investigation is a powerful approach for unraveling complex biochemical pathways and for understanding the molecular basis of toxicity. capes.gov.brnih.govnih.govgoogle.com

Future Directions and Grand Challenges in L Cysteine, S 3,5 Dichlorophenyl Research

Identification of Novel Biotransformation Enzymes and Pathways

The biotransformation of S-aryl cysteine conjugates is complex and can dictate the ultimate fate and toxicological profile of the parent xenobiotic. A primary challenge is to move beyond generalized pathway assumptions and identify the specific enzymes that catalyze the metabolism of L-Cysteine, S-(3,5-dichlorophenyl)-.

It is widely accepted that S-cysteine conjugates are processed by a key enzyme, cysteine S-conjugate β-lyase (β-lyase), which can cleave the C-S bond, yielding ammonia (B1221849), pyruvate, and a reactive thiol. nih.govnih.govwikipedia.org This bioactivation step is of particular toxicological interest because the resulting thiol, in this case, 3,5-dichlorothiophenol (B93695), can be highly reactive and contribute to cellular damage, especially in the kidney. nih.govproquest.com However, multiple enzymes in the human body, many of which are aminotransferases, exhibit β-lyase activity as a non-physiological side reaction. nih.gov A grand challenge is the pinpointing of the specific human β-lyase isozymes with the highest catalytic efficiency for L-Cysteine, S-(3,5-dichlorophenyl)-.

Furthermore, the initial formation of the S-conjugate from the parent dichlorophenyl compound is catalyzed by Glutathione (B108866) S-Transferases (GSTs). youtube.comebi.ac.uk The human GST superfamily is diverse, and identifying the specific isoforms that conjugate glutathione to the dichlorophenyl moiety is a critical first step in understanding the entire metabolic cascade. Research has shown that GSTs can catalyze the displacement of various leaving groups from aromatic rings by glutathione, not just through oxidative pathways. nih.gov Future research must focus on screening a panel of human GSTs to determine which are most active toward the precursor of L-Cysteine, S-(3,5-dichlorophenyl)-.

Additionally, alternative pathways may exist. For instance, the mercaptan liberated by β-lyase can undergo S-methylation via thiomethyltransferase or S-glucuronidation, representing competing detoxification routes. nih.gov The balance between these pathways—bioactivation via β-lyase versus detoxification via N-acetylation or S-glucuronidation—is a critical determinant of toxicity and represents a major knowledge gap.

Table 1: Potential Enzymes in the Biotransformation of L-Cysteine, S-(3,5-dichlorophenyl)-

Enzyme ClassSpecific Enzyme (Example/Target)Role in PathwayResearch Goal
Glutathione S-Transferase (GST)Cytosolic and Microsomal GSTsCatalyzes the initial conjugation of glutathione to the dichlorophenyl xenobiotic. youtube.comIdentify specific human GST isozymes with high activity for the parent compound.
Cysteine S-conjugate β-lyaseGlutamine Transaminase K, etc.Catalyzes C-S bond cleavage, potentially forming a reactive thiol. nih.govwikipedia.orgPinpoint the primary β-lyase isozymes responsible for bioactivation.
N-Acetyltransferase (NAT)NAT1, NAT2Catalyzes the formation of the final mercapturic acid for excretion.Determine the efficiency of N-acetylation as a detoxification route for this specific conjugate.
Thiopurine S-methyltransferase (TPMT)TPMTMethylates the reactive thiol produced by β-lyase, a potential detoxification step. nih.govQuantify the role of the "thiomethyl shunt" in the overall metabolism.
UDP-glucuronosyltransferase (UGT)UGTsCatalyzes the S-glucuronidation of the thiol, an alternative detoxification pathway. nih.govElucidate the contribution of S-glucuronidation to the clearance of the reactive thiol.

Development of Advanced Synthetic Routes with Unprecedented Selectivity and Efficiency

The availability of pure L-Cysteine, S-(3,5-dichlorophenyl)- as an analytical standard is a prerequisite for all toxicological and environmental studies. Therefore, the development of highly efficient and stereoselective synthetic routes is a significant challenge. Current methods for preparing S-aryl-L-cysteines often involve the reaction of a protected L-cysteine or a precursor with an activated aryl compound. google.comgoogle.com

A common approach is the nucleophilic substitution of an aryl halide with the cysteine thiol. google.com However, for a di-substituted, electron-deficient ring like the 3,5-dichlorophenyl group, this reaction can be sluggish and require harsh conditions (e.g., high temperatures) or metal catalysis, which can lead to racemization and by-product formation. google.comgoogle.com A grand challenge lies in developing catalytic systems (e.g., using palladium or copper) that operate under mild conditions, preserving the stereochemical integrity of the L-cysteine backbone and providing high yields.

Another strategy involves starting with a protected serine derivative, converting the hydroxyl group into a good leaving group, and then displacing it with an aryl thiol. google.com While effective, this multi-step process can be inefficient. Future synthetic research should explore novel methodologies, perhaps involving direct C-H activation or innovative coupling reagents that bypass the need for pre-functionalized starting materials. The goal is to create a modular, scalable, and cost-effective synthesis that provides enantiomerically pure S-aryl-L-cysteines. researchgate.netnih.gov

Table 2: Comparison of Potential Synthetic Strategies for L-Cysteine, S-(3,5-dichlorophenyl)-

Synthetic RouteDescriptionPotential AdvantagesGrand Challenges for Improvement
Nucleophilic Aromatic SubstitutionReaction of L-cysteine with 1-bromo-3,5-dichlorobenzene (B43179) or similar aryl halide. google.comDirect, potentially fewer steps.Harsh conditions, risk of racemization, low yields, catalyst contamination.
Displacement from SerineConversion of a protected L-serine derivative to an S-aryl-L-cysteine. google.comGood stereocontrol.Multi-step, lower overall yield, reliance on protecting groups.
Metal-Catalyzed Cross-CouplingPalladium or Copper-catalyzed coupling of L-cysteine with a dichlorophenyl halide/boronic acid.Milder conditions, broader substrate scope.Catalyst cost and removal, optimization of ligands for selectivity.
Michael AdditionAddition of L-cysteine to an activated precursor like N-(3,5-Dichlorophenyl)maleimide. capes.gov.brHigh efficiency for specific precursors.Limited to specific starting materials, potential for side reactions.

Comprehensive Elucidation of Environmental Fate Pathways and Transformation Products

Once formed, L-Cysteine, S-(3,5-dichlorophenyl)- or its precursors can enter the environment. A significant challenge is to understand its persistence, mobility, and transformation in environmental matrices like soil and water. Chlorinated aromatic compounds can be persistent organic pollutants. wikipedia.orgnih.gov The environmental fate of this specific cysteine conjugate is largely unknown.

Research must focus on its susceptibility to microbial degradation. Soil microorganisms possess diverse metabolic capabilities, including the ability to degrade aromatic compounds. nih.govnih.gov A key question is whether soil bacteria or fungi can cleave the C-S bond or degrade the dichlorinated aromatic ring. This could lead to either complete mineralization (detoxification) or the formation of other, potentially more persistent or toxic, transformation products. For instance, anaerobic biodegradation of chlorinated compounds can occur via reductive dechlorination, where microbes replace chlorine atoms with hydrogen. youtube.com Investigating whether L-Cysteine, S-(3,5-dichlorophenyl)- can undergo such transformations is a critical future direction.

Furthermore, abiotic degradation processes, such as photolysis (degradation by sunlight), need to be evaluated. Halogenated aromatic compounds can degrade upon exposure to UV light, sometimes forming more toxic byproducts like chlorinated dioxins, although this is more common at high temperatures. wikipedia.org Elucidating the complete network of biotic and abiotic degradation pathways is a grand challenge essential for accurate environmental risk assessment.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Mechanistic Studies

To fully understand the biological impact of L-Cysteine, S-(3,5-dichlorophenyl)-, a systems-level approach is required. A grand challenge is the integration of "omics" technologies to move beyond single-enzyme or single-pathway studies and capture the global cellular response.

Metabolomics can provide a snapshot of all small-molecule metabolites in a biological system following exposure. nih.gov Applying metabolomics could reveal unexpected perturbations in endogenous pathways caused by the compound or its reactive metabolites. nih.govnih.gov For example, it could quantify the depletion of glutathione, identify novel downstream metabolites of the reactive 3,5-dichlorothiophenol, or uncover compensatory changes in other amino acid or lipid pathways. nih.gov

Proteomics , the large-scale study of proteins, can identify changes in the expression levels of key enzymes and cellular machinery. nih.gov A proteomics approach could definitively identify which GST or β-lyase isozymes are upregulated in response to exposure. It could also reveal cellular stress responses, such as the upregulation of heat shock proteins or antioxidant enzymes, providing a more holistic view of the compound's mechanism of toxicity. nih.gov Combining these omics datasets offers a powerful strategy to build comprehensive models of the metabolic and toxicological impact of L-Cysteine, S-(3,5-dichlorophenyl)-.

Addressing Emerging Analytical Challenges in Complex Environmental and Biological Matrices

The accurate detection and quantification of L-Cysteine, S-(3,5-dichlorophenyl)- and its related metabolites in complex samples like plasma, urine, or soil extracts is a formidable analytical challenge. researchgate.net The low concentrations expected, combined with the presence of thousands of interfering endogenous compounds, demand highly sensitive and selective analytical methods. sigmaaldrich.com

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the primary tool for this type of analysis. nih.govnih.gov However, significant challenges remain. One major issue is the potential for isobaric interference, where a metabolite has the same mass as the parent compound, which is particularly relevant for chlorinated compounds that can undergo dehydrogenation. nih.gov Developing robust chromatographic separations and selecting unique MS/MS fragmentation patterns are critical to ensure specificity.

Another challenge is the lack of available internal standards. The gold standard for quantification is the use of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N). nih.gov The synthesis of such a standard for L-Cysteine, S-(3,5-dichlorophenyl)- is non-trivial and represents a significant hurdle. Furthermore, matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, can severely compromise accuracy. nih.gov A grand challenge for analytical scientists is the development of a validated, multi-analyte method capable of simultaneously quantifying the parent conjugate and its key metabolites with high accuracy and precision, overcoming issues of interference and matrix effects. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Cysteine, S-(3,5-dichlorophenyl)-, and how can reaction efficiency be optimized?

  • Methodology : Use nucleophilic aromatic substitution (SNAr) or thiol-ene coupling. For SNAr, activate 3,5-dichlorophenyl derivatives (e.g., 3,5-dichlorophenyl halides) with L-cysteine under basic conditions (pH 8–10). Monitor reaction progress via LC-MS or NMR to optimize molar ratios and temperature (e.g., 50–70°C). Include reducing agents (e.g., TCEP) to prevent cysteine oxidation .
  • Validation : Confirm product purity via reversed-phase HPLC and structural integrity using FT-IR (C-S bond at ~650 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle L-Cysteine, S-(3,5-dichlorophenyl)- to minimize occupational hazards?

  • Safety Protocol :

  • Skin Protection : Wear nitrile gloves and flame-retardant lab coats to avoid sensitization (GHS Category 1 skin allergen) .
  • Respiratory Protection : Use fume hoods for powder handling; avoid aerosol generation. No respiratory equipment is needed under normal conditions, but ensure adequate ventilation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste facilities .

Q. What analytical techniques are suitable for quantifying L-Cysteine, S-(3,5-dichlorophenyl)- in biological matrices?

  • Workflow :

Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water eluents.

Derivatization : Employ N-acetylation (acetic anhydride) or dansyl chloride tagging for enhanced LC-MS sensitivity .

Quantification : Utilize triple-quadrupole LC-MS/MS with MRM transitions (e.g., m/z 243 → 178 for quantification; confirm with isotopic labeling) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of L-Cysteine, S-(3,5-dichlorophenyl)- derivatives?

  • Experimental Design :

  • In vitro : Screen for enzyme inhibition (e.g., cysteine proteases) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC). Compare IC₅₀ values against controls (e.g., E-64) .
  • In silico : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., caspase-3). Validate with mutagenesis studies .
  • Toxicity Profiling : Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 1–100 µM concentrations .

Q. How to resolve contradictions in reported toxicity data for 3,5-dichlorophenyl-containing compounds?

  • Data Reconciliation :

  • Source Analysis : Cross-reference studies using OECD-compliant protocols (e.g., OECD TG 423 for acute oral toxicity) to exclude non-standardized methods .
  • Metabolite Identification : Characterize degradation products (e.g., 3,5-dichloroaniline via LC-HRMS) that may contribute to toxicity discrepancies .
  • Dose-Response Modeling : Apply Hill equation models to distinguish threshold effects from linear low-dose responses .

Q. What strategies are effective for studying structure-activity relationships (SAR) in S-substituted cysteine derivatives?

  • SAR Framework :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Assess impact on redox potential (cyclic voltammetry) and bioactivity .
  • Steric Effects : Compare bulky (e.g., 2,4,6-trichlorophenyl) vs. planar substituents using X-ray crystallography or DFT calculations .
  • Biological Validation : Corrogate SAR data with cellular uptake assays (e.g., Caco-2 permeability) to link structure to bioavailability .

Q. What methodologies are recommended for environmental fate studies of L-Cysteine, S-(3,5-dichlorophenyl)-?

  • Environmental Persistence :

  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via UPLC-UV. 3,5-Dichlorophenylthiol is a likely byproduct .
  • Photolysis : Expose to UV light (λ = 254 nm); identify radicals (EPR spectroscopy) and quantify chloride release (ion chromatography) .
  • Soil Adsorption : Use batch equilibrium tests (OECD TG 106) with loamy soil; calculate Koc values to predict mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.